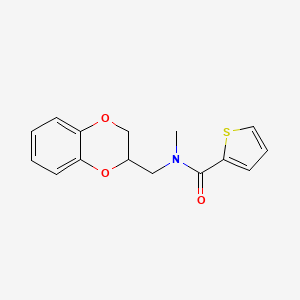![molecular formula C18H24N4O4 B7545394 1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide, commonly known as BMOX, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound belongs to the family of oxazole derivatives, which are known for their diverse biological activities. BMOX has been found to exhibit promising properties that make it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of BMOX is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation leads to changes in the electronic structure of BMOX, resulting in fluorescence emission. BMOX has also been found to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Biochemical and Physiological Effects:
BMOX has been found to have minimal toxicity in vitro, making it a safe and effective tool for scientific research. It has been shown to have low cytotoxicity in cancer cells, making it a potential candidate for cancer therapy. BMOX has also been found to have low hemolytic activity, indicating its potential use as an antimicrobial agent.
实验室实验的优点和局限性
BMOX has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. BMOX has also been found to have high selectivity for metal ions, making it a valuable tool for detecting metal ions in biological samples. However, BMOX has some limitations in lab experiments. It has low photostability, which can affect its fluorescence signal over time. BMOX also has limited solubility in organic solvents, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of BMOX in scientific research. One potential application is in the development of new antibiotics. BMOX has been found to have antimicrobial properties, and further research could lead to the development of new antibiotics that are effective against drug-resistant bacteria. Another potential application is in the development of new cancer therapies. BMOX has been found to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments. Finally, BMOX could be used in the development of new fluorescent probes for detecting metal ions in biological samples. Further research could lead to the development of more sensitive and selective probes for detecting metal ions.
合成方法
The synthesis of BMOX involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with cyclohexanone in the presence of a coupling agent. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium acetate to yield the final product. The synthesis of BMOX has been optimized to achieve high yields and purity, making it a cost-effective and efficient process.
科学研究应用
BMOX has been found to have a wide range of applications in scientific research. It has been studied for its potential as a fluorescent probe for detecting metal ions in biological samples. BMOX has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In addition, BMOX has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-11-6-15(21-25-11)9-19-17(23)13-4-3-5-14(8-13)18(24)20-10-16-7-12(2)26-22-16/h6-7,13-14H,3-5,8-10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAJBGQAQNXZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2CCCC(C2)C(=O)NCC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)
![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)